molecular formula C11H15NO4S B6786406 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide

Cat. No.: B6786406
M. Wt: 257.31 g/mol
InChI Key: LBWZUFLPDGKMGJ-NXEZZACHSA-N
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Description

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide is a synthetic compound with a complex molecular structure It features a hydroxyoxolan ring, a thiophenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-12(9-4-15-5-10(9)13)11(14)6-16-8-2-3-17-7-8/h2-3,7,9-10,13H,4-6H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWZUFLPDGKMGJ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)COC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1COC[C@H]1O)C(=O)COC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a thiophenyl derivative with an oxirane compound under acidic or basic conditions to form the hydroxyoxolan ring. This intermediate is then reacted with an acetamide derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide involves its interaction with specific molecular targets. The hydroxyoxolan ring and thiophenyl group allow it to bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-methyl-2-thiophen-3-yloxyacetamide shares structural similarities with other oxolan and thiophenyl derivatives.
  • Compounds like N-methyl-2-thiophen-3-yloxyacetamide and 4-hydroxyoxolan derivatives are often compared for their chemical and biological properties.

Uniqueness

  • The combination of the hydroxyoxolan ring and thiophenyl group in this compound provides unique binding properties and reactivity.
  • Its specific stereochemistry (3R,4S) also contributes to its distinct interactions with molecular targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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